molecular formula C15H7F6N5 B3128627 9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338965-34-7

9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No. B3128627
CAS RN: 338965-34-7
M. Wt: 371.24 g/mol
InChI Key: WSIVDFVLCFXXOH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Chemical Properties

  • 9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine and its derivatives have been synthesized for potential applications in various chemical reactions. For instance, a study by Azab and Rady (2012) described the synthesis of novel polyfunctionally heterocyclic derivatives incorporating this compound, highlighting its role as a key intermediate in the synthesis of functionalized chromenes (Azab & Rady, 2012).

Application in Organic Chemistry

  • In organic chemistry, this compound has been used for the synthesis of novel annulated products. Deady and Devine (2006) demonstrated its transformation into new heterocyclic systems, showing its versatility in creating complex chemical structures (Deady & Devine, 2006).

Potential in Medicinal Chemistry

  • While details on drug use and dosage are excluded as per request, it's worth noting that derivatives of this compound have shown potential in medicinal chemistry. For example, Di Braccio et al. (2014) synthesized derivatives exhibiting interesting anti-inflammatory properties in rats (Di Braccio et al., 2014).

Advanced Synthesis Techniques

  • The compound's derivatives have been synthesized using advanced techniques like solventless microwave irradiation, as explored by Mogilaiah, Kavitha, and Sudhakar (2004) (Mogilaiah, Kavitha, & Sudhakar, 2004).

Electrochemical Properties

  • Research into the electrochemical properties of related compounds, such as bis(pyrrol-2-yl) arylenes, has been conducted to explore their potential in conducting polymers, indicating the broad applicability of this class of compounds in materials science (Sotzing et al., 1996).

Safety and Hazards

The safety and hazards associated with “9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” are not specified in the sources I found .

properties

IUPAC Name

9-pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N5/c16-14(17,18)9-7-10(15(19,20)21)22-12-8(9)3-4-11-23-24-13(26(11)12)25-5-1-2-6-25/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIVDFVLCFXXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
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9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
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9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
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9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Reactant of Route 5
9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Reactant of Route 6
9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

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